5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
Pyrrole synthesis can be achieved through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
Pyrrole is a six-membered aromatic heterocycle. All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid. It is light sensitive and air sensitive .Scientific Research Applications
Electron Transport and Polymer Solar Cells
- Electron Transport Layer (ETL) in Polymer Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone was synthesized for application as an ETL in inverted polymer solar cells. The material demonstrated high conductivity and electron mobility, significantly improving the power conversion efficiency (PCE) due to better energy alignment and facilitated electron extraction (Hu et al., 2015).
Photoluminescent Materials
- Photoluminescent Conjugated Polymers : DPP derivatives were incorporated into conjugated polymers and copolymers, exhibiting strong photoluminescence and higher photochemical stability. These materials are considered suitable for electronic applications due to their good solubility and film-forming properties (Beyerlein & Tieke, 2000).
Organic Thin Film Transistors
- High Mobility in Organic Thin Film Transistors (OTFTs) : Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives have been used as building blocks in copolymers, displaying promising p-channel charge transport performance with notable hole mobility. These materials offer a low energy bandgap and are of interest for OTFT applications (Guo, Sun, & Li, 2014).
Optoelectronic Materials
- Electrochemical Polymerisation for Optoelectronic Properties : The electrochemical polymerization of DPP derivatives has been explored, revealing that substitution patterns significantly influence optical and electronic properties. These findings are essential for developing novel optoelectronic materials with specific characteristics (Zhang et al., 2009).
Metallo-Supramolecular Polymers
- Metallo-Supramolecular Polymer Synthesis : DPP-based building blocks have been utilized to create metallo-supramolecular polymers through self-assembly with transition metal ions. These polymers exhibit unique optical properties and lower band gaps, making them candidates for advanced material applications (Chen et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(2-aminopropanoyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-14-10(16)7-4-13(9(15)6(2)12)5-8(7)11(14)17/h6-8H,3-5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUXQMDDHONSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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